

Potential Therapeutic Targets for Oxazepane Derivatives: A Technical Guide

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Compound of Interest

Compound Name: (R)-4-Boc-6-hydroxy-
[1,4]oxazepane

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazepane derivatives, a class of seven-membered heterocyclic compounds containing oxygen and nitrogen atoms, have emerged as a versatile scaffold in medicinal chemistry. Their unique structural features allow for diverse substitutions, leading to a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the potential therapeutic targets of oxazepane derivatives, summarizing key quantitative data, detailing experimental protocols for target validation, and illustrating the associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals exploring the therapeutic potential of this promising class of molecules.

Antimicrobial Targets

Oxazepane derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria.

Proposed Mechanism of Action

The primary antimicrobial mechanism of action for certain oxazepane derivatives is believed to be the inhibition of essential bacterial enzymes, specifically DNA gyrase and topoisomerase IV.

These enzymes are crucial for bacterial DNA replication, transcription, and repair. By inhibiting their function, oxazepane derivatives can effectively halt bacterial proliferation. Additionally, the formation of hydrogen bonds between the oxazepane scaffold and active centers of cellular constituents may interfere with normal cellular processes, contributing to the overall antibacterial effect[1].

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of oxazepane derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism. While a comprehensive comparative table is challenging to compile due to variations in tested compounds and bacterial strains across studies, representative MIC values are presented below.

Compound Class	Bacterial Strain	MIC (µg/mL)	Reference
1,3-Oxazepine-4,7-dione derivatives	Staphylococcus aureus	25 - 50	[1]
Bacillus subtilis	25 - 50	[1]	
Pseudomonas aeruginosa	50	[1]	
Escherichia coli	50	[1]	

Experimental Protocol: Broth Microdilution for MIC Determination

A standard method for determining the MIC of a compound is the broth microdilution assay.

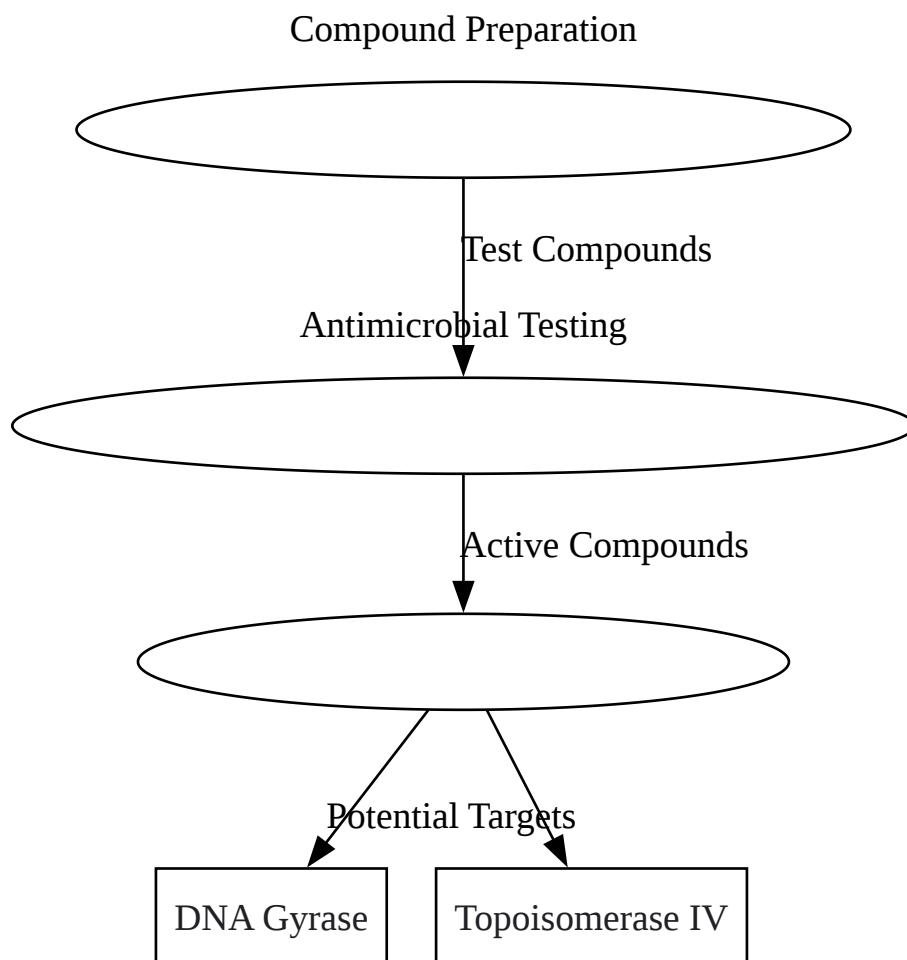
Materials:

- Mueller-Hinton Broth (MHB)
- 96-well microtiter plates

- Bacterial inoculum (adjusted to 0.5 McFarland standard)
- Oxazepane derivative stock solution
- Positive control antibiotic (e.g., amoxicillin)
- Negative control (broth only)

Procedure:

- Prepare serial two-fold dilutions of the oxazepane derivative in MHB in the wells of a 96-well plate.
- Add an equal volume of the standardized bacterial inoculum to each well.
- Include positive and negative controls on each plate.
- Incubate the plates at 37°C for 18-24 hours.
- The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.



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Antimicrobial screening workflow for oxazepane derivatives.

Anticancer Targets

Several oxazepane derivatives have demonstrated potent cytotoxic activity against various human cancer cell lines, suggesting their potential as novel anticancer agents.

Identified Molecular Targets

Two key molecular targets have been identified for the anticancer activity of specific oxazepane derivatives:

- **Tubulin:** Certain oxazepine derivatives have been shown to inhibit tubulin polymerization, a critical process for microtubule formation and cell division. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
- **Snail1:** One oxazepine derivative has been identified as an inhibitor of Snail1, a key transcription factor that promotes the epithelial-to-mesenchymal transition (EMT). EMT is a crucial process in cancer metastasis. By inhibiting Snail1, this compound can suppress cancer cell migration and invasion[2].

Quantitative Data: IC50 Values

The anticancer potency of oxazepane derivatives is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro.

Compound	Cancer Cell Line	IC50 (μM)	Reference
Oxazepien derivative 5b	CaCo-2 (Colon)	39.6	[3]
Benzo[f]benzo[4] [5]imidazo[1,2-d][1] [4]oxazepine derivatives	A549 (Lung)	0.003 - 209.46	[6]
HeLa (Cervical)	0.003 - 209.46	[6]	
Caco-2 (Colon)	0.003 - 209.46	[6]	
MCF-7 (Breast)	0.003 - 209.46	[6]	
Oxazepin-9-ol derivative 1g	HCT116 (Colon)	Nanomolar range	[7]
U87 (Glioblastoma)	Nanomolar range	[7]	
A549 (Lung)	Nanomolar range	[7]	
MCF7 (Breast)	Nanomolar range	[7]	
K562 (Leukemia)	Nanomolar range	[7]	

Experimental Protocols

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Materials:

- 96-well cell culture plates
- Cancer cell lines
- Complete cell culture medium
- Oxazepane derivative stock solution
- Trichloroacetic acid (TCA), cold
- Sulforhodamine B (SRB) solution
- Tris base solution

Procedure:

- Seed cells in 96-well plates and allow them to attach overnight.
- Treat the cells with various concentrations of the oxazepane derivative for a specified period (e.g., 48-72 hours).
- Fix the cells by adding cold TCA and incubating at 4°C for 1 hour.
- Wash the plates with water and air dry.
- Stain the cells with SRB solution for 30 minutes at room temperature.
- Wash the plates with 1% acetic acid to remove unbound dye and air dry.
- Solubilize the bound dye with Tris base solution.

- Measure the absorbance at 510 nm using a microplate reader. The IC50 value can be calculated from the dose-response curve[2][8][9][10][11].

This assay is used to assess the effect of a compound on cell migration.

Materials:

- 6-well or 12-well cell culture plates
- Cancer cell lines
- Complete cell culture medium
- Oxazepane derivative
- Pipette tip or cell scraper

Procedure:

- Grow cells to a confluent monolayer in the culture plates.
- Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
- Wash the wells to remove detached cells.
- Add fresh medium containing the oxazepane derivative at a non-toxic concentration.
- Capture images of the wound at time 0 and at regular intervals (e.g., every 12 or 24 hours).
- The rate of wound closure is quantified by measuring the area of the gap over time[12][13][14][15][16].

This in vitro assay measures the effect of a compound on the assembly of purified tubulin into microtubules.

Materials:

- Purified tubulin

- Tubulin polymerization buffer
- GTP
- Fluorescent reporter dye (optional)
- Oxazepane derivative
- Spectrophotometer or fluorometer with temperature control

Procedure:

- Prepare a reaction mixture containing tubulin, polymerization buffer, and GTP on ice.
- Add the oxazepane derivative or a control vehicle to the reaction mixture.
- Transfer the mixture to a pre-warmed 96-well plate at 37°C to initiate polymerization.
- Monitor the increase in absorbance at 340 nm or fluorescence over time. Inhibition of tubulin polymerization will result in a decreased rate and extent of the signal increase[4][17][18][19].



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Anticancer signaling pathways targeted by oxazepane derivatives.

Central Nervous System (CNS) Targets

Oxazepane derivatives have shown promise for the treatment of various CNS disorders due to their ability to modulate the activity of key neurotransmitter receptors.

Identified CNS Receptors

- **GABA-A Receptor:** The well-known anxiolytic drug, oxazepam, is a benzodiazepine derivative containing an oxazepane ring. It acts as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the brain. This modulation leads to sedative, anxiolytic, and anticonvulsant effects[20][21][22][23][24][25].
- **Dopamine D4 Receptor:** Certain novel oxazepane derivatives have been synthesized and identified as selective ligands for the dopamine D4 receptor. The dopamine D4 receptor is implicated in the pathophysiology of schizophrenia and other psychotic disorders, making it an attractive target for the development of new antipsychotic drugs with potentially fewer side effects.

Quantitative Data: Receptor Binding Affinity

Receptor binding affinity is a critical parameter for CNS drug candidates. It is often determined using radioligand binding assays and expressed as the inhibition constant (Ki) or the dissociation constant (Kd).

Compound	Receptor	Radioligand	Ki or Kd (nM)	Bmax (fmol/mg protein)	Reference
[3H]Clozapine (as a reference D4 ligand)	Dopamine D4	[3H]Clozapine	0.34 ± 0.02 (Kd)	27 ± 1.4	[26]

Note: Specific Ki values for novel oxazepane derivatives targeting the D4 receptor were not available in the reviewed literature, but their development as selective ligands is documented.

Experimental Protocol: Radioligand Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor.

Materials:

- Cell membranes expressing the target receptor (e.g., dopamine D4 or GABA-A)

- Radiolabeled ligand (e.g., [3H]-N-methylspiperone for D4, [3H]flunitrazepam for GABA-A)
- Unlabeled competitor (the oxazepane derivative)
- Assay buffer
- 96-well filter plates
- Scintillation counter

Procedure:

- Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled oxazepane derivative.
- Allow the binding to reach equilibrium.
- Separate the bound and free radioligand by rapid filtration through the filter plates.
- Wash the filters to remove unbound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
- The IC50 value is determined from the competition curve and can be converted to a Ki value using the Cheng-Prusoff equation[1][26][27][28][29][30].



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Signaling pathways of CNS targets for oxazepane derivatives.

Anti-inflammatory Targets

Oxazepane derivatives have also been investigated for their anti-inflammatory properties.

Identified Molecular Target

- Cyclooxygenase-2 (COX-2): Molecular docking studies have suggested that certain oxazepane derivatives can bind to the active site of COX-2 with high affinity. COX-2 is an enzyme that plays a key role in the inflammatory response by catalyzing the synthesis of prostaglandins. Inhibition of COX-2 is a well-established mechanism for anti-inflammatory drugs.

Quantitative Data: In Silico Binding Energy

While experimental IC50 values for COX-2 inhibition by oxazepane derivatives are not readily available in the reviewed literature, molecular docking studies provide an indication of their potential binding affinity.

Compound	Target	Binding Energy (kcal/mol)	Reference
Oxazepine derivative 7d	COX-2	-109.2	
Oxazepine derivative 8h	COX-2	-102.6	
Valdecoxib (Reference)	COX-2	-91.8	
Celecoxib (Reference)	COX-2	-102.1	

Experimental Protocol: COX-2 Inhibitor Screening Assay

A common method to screen for COX-2 inhibitors is a fluorometric or colorimetric assay.

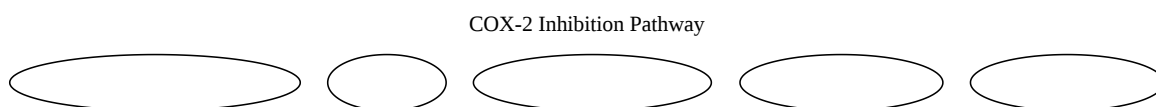
Materials:

- Recombinant human COX-2 enzyme
- Assay buffer

- Heme cofactor
- Arachidonic acid (substrate)
- Fluorometric or colorimetric probe
- Oxazepane derivative
- Known COX-2 inhibitor (e.g., celecoxib)
- 96-well plate
- Fluorometer or spectrophotometer

Procedure:

- Add the assay buffer, heme, and COX-2 enzyme to the wells of a 96-well plate.
- Add the oxazepane derivative or a control.
- Pre-incubate the mixture to allow for inhibitor binding.
- Initiate the reaction by adding arachidonic acid.
- Monitor the production of prostaglandin G2, either directly or through a coupled reaction that generates a fluorescent or colored product, over time.
- The inhibitory activity of the oxazepane derivative is determined by the reduction in the rate of product formation compared to the control[31][32][33][34][35].



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COX-2 inhibition pathway targeted by oxazepane derivatives.

Conclusion

The oxazepane scaffold represents a privileged structure in drug discovery, with derivatives demonstrating a wide array of biological activities and potential for therapeutic intervention in various diseases. This technical guide has highlighted key therapeutic targets in the areas of infectious diseases, oncology, central nervous system disorders, and inflammation. The provided quantitative data, experimental protocols, and signaling pathway diagrams offer a solid foundation for further research and development of oxazepane-based therapeutics. As our understanding of the structure-activity relationships of these compounds continues to grow, so too will the potential for the rational design of novel, highly potent, and selective oxazepane derivatives for a multitude of clinical applications.

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